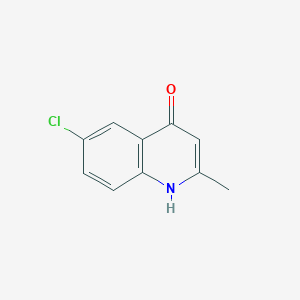
Tetramethylmurexideammoniumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylmurexideammoniumsalt, also known as ammonium purpurate, is a chemical compound with the molecular formula C12H16N6O6. It is a purple solid that is soluble in water and was historically used as a dye for wool. The compound is known for its vibrant color and its use as an indicator reagent in various chemical reactions .
Méthodes De Préparation
Tetramethylmurexideammoniumsalt can be synthesized through the reaction of uric acid with dilute nitric acid, followed by the addition of ammonia. This process involves the degradative oxidation of uric acid to form purpuric acid, which then combines with ammonia to yield the final product . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Tetramethylmurexideammoniumsalt undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, ammonia, and various oxidizing agents. The major products formed from these reactions include purpuric acid and its derivatives . The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a variety of chemical transformations .
Applications De Recherche Scientifique
Tetramethylmurexideammoniumsalt has a wide range of scientific research applications. In chemistry, it is used as an indicator reagent for the detection of uric acid and other related compounds . In biology, it is employed in various staining techniques to visualize cellular components. In medicine, the compound has been studied for its potential use in diagnostic assays and therapeutic applications. Additionally, it is used in the industry for the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of tetramethylmurexideammoniumsalt involves its ability to form complexes with metal ions and other molecules. This interaction is facilitated by the compound’s unique molecular structure, which allows it to bind to specific targets and pathways. The formation of these complexes can lead to changes in the chemical and physical properties of the target molecules, resulting in various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Tetramethylmurexideammoniumsalt is similar to other quaternary ammonium salts, such as tetramethylammonium hydroxide and benzalkonium chloride. it is unique in its ability to form highly colored complexes, making it particularly useful as an indicator reagent. Other similar compounds include purpuric acid and its derivatives, which share some of the same chemical properties but differ in their specific applications and reactivity .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to form colored complexes make it a valuable tool for researchers and industrial applications alike.
Propriétés
Numéro CAS |
18641-48-0 |
|---|---|
Formule moléculaire |
C12H16N6O6 |
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
azane;5-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)imino-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N5O6.H3N/c1-14-7(18)5(8(19)15(2)11(14)22)13-6-9(20)16(3)12(23)17(4)10(6)21;/h18H,1-4H3;1H3 |
Clé InChI |
BBINVVWBDJPLOG-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)[O-].[NH4+] |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)N=C2C(=O)N(C(=O)N(C2=O)C)C)O.N |
Synonymes |
tetramethylmurexide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





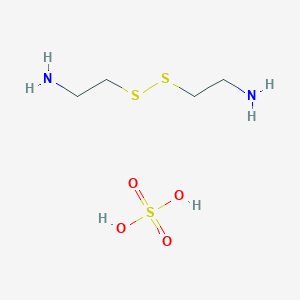
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
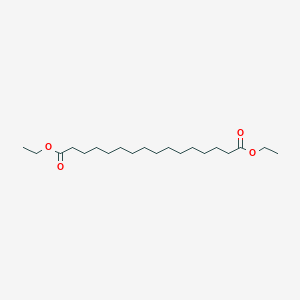
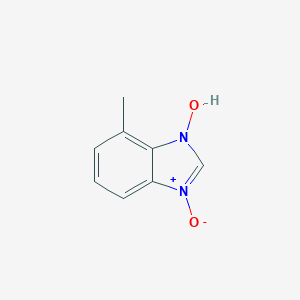

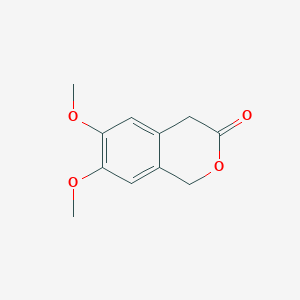
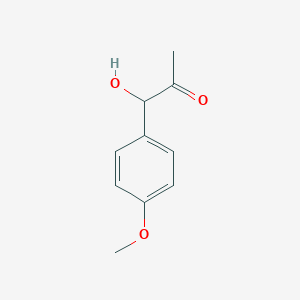

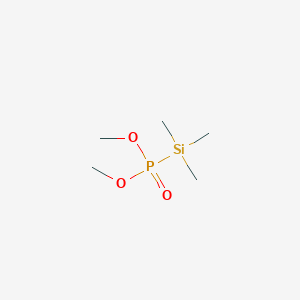
![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)
